FF-10101

Beschreibung

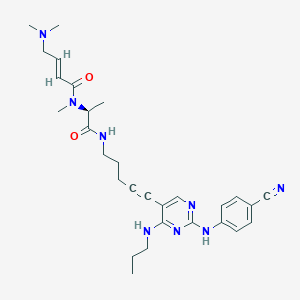

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1472797-69-5 |

|---|---|

Molekularformel |

C29H38N8O2 |

Molekulargewicht |

530.7 g/mol |

IUPAC-Name |

N-[1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide |

InChI |

InChI=1S/C29H38N8O2/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35) |

InChI-Schlüssel |

HJFSVYUFOXAVAA-UHFFFAOYSA-N |

SMILES |

CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N |

Isomerische SMILES |

CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N |

Kanonische SMILES |

CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

FF-10101; FF 10101; FF10101. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FF-10101

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FF-10101 is a pioneering, first-in-class, irreversible inhibitor of FMS-like tyrosine kinase 3 (FLT3). Its unique mechanism of action, centered on the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of FLT3, offers a promising strategy to overcome common resistance mechanisms observed with other FLT3 inhibitors. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways and workflows.

Core Mechanism of Action

This compound is a type I FLT3 inhibitor, meaning it binds to the active conformation of the kinase. The key to its potent and sustained activity lies in its acryloyl group, which acts as a Michael acceptor. This group specifically and irreversibly reacts with the thiol side chain of the cysteine residue at position 695 (Cys695) in the ATP-binding pocket of the FLT3 enzyme.[1] This covalent bond formation leads to the irreversible inactivation of FLT3 kinase activity, thereby blocking its downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells.[1]

The irreversible nature of this binding provides a distinct advantage over reversible inhibitors. By forming a stable, long-lasting complex with its target, this compound's inhibitory effect is less susceptible to being overcome by high intracellular concentrations of ATP or by mutations that alter the binding kinetics of reversible inhibitors.[1]

Efficacy Against Resistant FLT3 Mutations

A significant challenge in the treatment of FLT3-mutated Acute Myeloid Leukemia (AML) is the emergence of resistance to tyrosine kinase inhibitors (TKIs). This compound has demonstrated potent activity against a range of clinically relevant FLT3 mutations that confer resistance to other inhibitors. These include internal tandem duplication (ITD) mutations and various tyrosine kinase domain (TKD) mutations, such as those at the D835 and F691 "gatekeeper" residues.[2]

Quantitative Data: In Vitro Inhibitory Activity

The following tables summarize the in vitro potency of this compound against various FLT3-mutant AML cell lines.

Table 1: IC50 Values of this compound in FLT3-ITD Positive AML Cell Lines

| Cell Line | FLT3 Mutation Status | IC50 (nM) |

| MV4-11 | FLT3-ITD | 0.31 ± 0.05 |

| MOLM-13 | FLT3-ITD | 0.89 |

| MOLM-14 | FLT3-ITD | 0.73 |

Data compiled from multiple sources.

Table 2: IC50 Values of this compound in Primary AML Cells

| Patient Sample | FLT3 Mutation Status | IC50 (nM) |

| Patient A | FLT3-ITD | < 10 |

| Patient B | FLT3-ITD | < 10 |

| Patient C (relapsed) | FLT3-ITD | < 10 |

| Patient D | FLT3-ITD | < 10 |

| Patient E | FLT3-D835H | < 10 |

Data represents potent inhibitory effects observed in primary AML cells.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to determine the concentration of this compound that inhibits the proliferation of AML cells by 50% (IC50).

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom sterile culture plates

-

MTT or MTS solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Culture AML cells to a logarithmic growth phase. Determine cell density and viability using a hemocytometer and trypan blue exclusion. Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[3]

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO only).[3]

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

MTT/MTS Addition: Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[3]

-

Formazan Solubilization: If using MTT, carefully remove the supernatant and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4]

Western Blot Analysis of FLT3 and Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

-

AML cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Treat AML cells with this compound for the desired time and concentrations. Harvest and lyse the cells in ice-cold lysis buffer.[5]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[5]

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[5]

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, wash and incubate with HRP-conjugated secondary antibodies.[5]

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5]

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Generation of this compound Resistant Cell Lines

This protocol describes the method for developing cell lines with acquired resistance to this compound.

Materials:

-

Parental AML cell line (e.g., MOLM-14)

-

This compound

-

Complete culture medium

Procedure:

-

Initial Exposure: Continuously expose the parental AML cell line to a low concentration of this compound, typically starting at the IC50 value (e.g., 2 nM for MOLM-14).[6]

-

Dose Escalation: Once the cells are stably proliferating at the current concentration, gradually increase the concentration of this compound in a stepwise manner.[6]

-

Establishment of Resistant Clones: Continue this process of recovery and dose escalation over several months until the cells can proliferate in the presence of a high concentration of this compound (e.g., 100 nM).[6]

-

Characterization: The resistant cell line can then be characterized to identify the mechanisms of resistance, such as mutations in the FLT3 gene (e.g., C695S).

Visualizations

Signaling Pathway of this compound Action

References

- 1. A phase 1 study of the irreversible FLT3 inhibitor this compound in relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

FF-10101's Covalent Engagement with FLT3 C695: A Technical Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the covalent binding mechanism of FF-10101 to the FMS-like tyrosine kinase 3 (FLT3) receptor, specifically at the Cysteine 695 residue. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes.

Introduction: Targeting FLT3 in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] These mutations lead to constitutive activation of downstream signaling pathways, including STAT5, PI3K/AKT, and MAPK/ERK, driving leukemic cell growth and survival.[2][3]

This compound is a novel, irreversible FLT3 inhibitor that demonstrates significant efficacy against both wild-type and mutated forms of FLT3.[4] Its unique mechanism of action involves the formation of a covalent bond with the Cysteine 695 (C695) residue within the FLT3 kinase domain.[4][5] This irreversible binding leads to sustained inhibition of FLT3 signaling and overcomes resistance mechanisms observed with other FLT3 inhibitors.[6][7]

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated against various FLT3 constructs, demonstrating nanomolar to sub-nanomolar inhibitory activity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound in different cellular contexts.

Table 1: In Vitro Cellular Activity of this compound Against FLT3-Driven Cell Lines

| Cell Line | FLT3 Mutation Status | IC50 (nM) |

| MOLM-14 | FLT3-ITD | 4.1[6] |

| MV4;11 | FLT3-ITD | 1.1[6] |

| BaF3 | FLT3-ITD | 3.1 ± 1.6[6] |

Table 2: Inhibitory Activity of this compound Against FLT3 Wild-Type and Resistant Mutations

| FLT3 Construct | IC50 (nM) |

| FLT3 (WT) | 0.20[8] |

| FLT3 (D835Y) | 0.16[8] |

| FLT3-ITD-D835Y | 11.1[9] |

| FLT3-ITD-F691L | 14.5[9] |

Table 3: Comparative Inhibitory Activity of this compound Against FLT3-ITD with Resistance Mutations

| FLT3 Construct | This compound Fold Increase in Resistance (vs. FLT3-ITD) |

| FLT3-ITD + F691L | ~8-fold |

| FLT3-ITD + D698N | Sensitive (IC50 = 8.4 ± 7.8 nM)[6] |

| FLT3-ITD + Y693C | High Resistance (>50-fold) |

| FLT3-ITD + C695S | High Resistance[6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the covalent binding and inhibitory activity of this compound.

Cell Viability Assay (MTS Assay)

This assay determines the concentration of this compound required to inhibit the proliferation of FLT3-dependent AML cell lines.

Materials:

-

FLT3-dependent AML cell lines (e.g., MOLM-13, MV4-11)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTS reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration does not exceed 0.1%.

-

Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (DMSO only) and no-cell control wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve fitting software.[10]

Western Blot Analysis of FLT3 Phosphorylation

This method is used to assess the inhibition of FLT3 autophosphorylation in response to this compound treatment.

Materials:

-

FLT3-dependent AML cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blot equipment

-

Chemiluminescence detection reagents

Procedure:

-

Culture cells to the desired density and treat with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Mass Spectrometry for Confirmation of Covalent Binding

Intact protein mass spectrometry is employed to confirm the covalent adduction of this compound to the FLT3 protein.

Materials:

-

Purified recombinant FLT3 kinase domain

-

This compound

-

Incubation buffer

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Incubate the purified FLT3 protein with this compound at a specific molar ratio and for a defined period.

-

Analyze the reaction mixture using an LC-MS system.

-

A mass shift corresponding to the molecular weight of this compound minus any leaving groups confirms the formation of a covalent bond.

-

To identify the specific binding site, the protein-inhibitor complex can be subjected to proteolytic digestion (e.g., with trypsin) followed by peptide mapping using LC-MS/MS. The modified peptide containing C695 will show a characteristic mass increase.

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and mechanisms discussed in this guide.

FLT3 Signaling Pathway in AML

Caption: Simplified FLT3 signaling pathway in AML.

Covalent Binding of this compound to FLT3 C695

Caption: Mechanism of covalent bond formation.

Experimental Workflow for Characterizing this compound

References

- 1. researchgate.net [researchgate.net]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. The irreversible FLT3 inhibitor this compound is active against a diversity of FLT3 inhibitor resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Selectivity Profile of FF-10101, an Irreversible FLT3 Inhibitor

This document provides a comprehensive technical overview of the kinase selectivity profile of this compound, a first-in-class, irreversible inhibitor of Fms-like Tyrosine Kinase 3 (FLT3). The information presented herein is intended for professionals in the fields of oncology research and drug development.

Executive Summary

Activating mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in acute myeloid leukemia (AML), conferring a poor prognosis.[1][2] While several FLT3 tyrosine kinase inhibitors (TKIs) have been developed, clinical resistance, often driven by secondary mutations in the FLT3 kinase domain, remains a significant challenge.[1][2][3] this compound is a novel, orally administered, type I FLT3 inhibitor that addresses this challenge through a unique mechanism of action.[1][4][5] It forms a covalent, irreversible bond with a specific cysteine residue (C695) near the ATP-binding pocket of FLT3, leading to potent and sustained inhibition.[2][4][6][7] This covalent binding mechanism provides high selectivity and potent activity against wild-type FLT3, various FLT3-ITD (internal tandem duplication) mutations, and tyrosine kinase domain (TKD) mutations, including those that confer resistance to other TKIs like quizartinib.[2][5][6][7]

Mechanism of Action: Covalent Inhibition

This compound's distinctive feature is its ability to act as an irreversible inhibitor.[1][4] The molecule contains an acryloyl group that functions as a Michael acceptor, enabling it to form a covalent bond with the thiol group of the Cysteine 695 residue within the FLT3 kinase domain.[4][6][7] This irreversible binding locks the inhibitor in the active site, providing durable suppression of kinase activity that is hypothetically limited only by the rate of FLT3 protein turnover.[1][5] The co-crystal structure of the FLT3 protein bound to this compound has confirmed this covalent interaction.[2][6][7] Consequently, mutations to this C695 residue can confer resistance to this compound.[1][3][8]

Quantitative Selectivity Profile

This compound demonstrates exceptional potency against FLT3 and high selectivity over other kinases. Quantitative data from enzymatic and cellular assays are summarized below.

Enzymatic Inhibitory Activity

In vitro kinase assays using recombinant enzymes show that this compound potently inhibits both wild-type (WT) FLT3 and the clinically relevant D835Y mutant with sub-nanomolar IC₅₀ values. A broad kinase panel screening confirmed its high selectivity.[8]

| Target Kinase | IC₅₀ (nM) | Reference |

| FLT3 (Wild-Type) | 0.20 | [6][9] |

| FLT3 (D835Y Mutant) | 0.16 | [6][9] |

| Other Kinases (Panel of 216) | >30-fold margin vs WT FLT3 | [6][8] |

Cellular Antiproliferative Activity

This compound effectively inhibits the proliferation of human AML cell lines and engineered murine cell lines that are dependent on mutated FLT3 for survival. Its potency extends to mutations that confer resistance to other FLT3 inhibitors.

| Cell Line | FLT3 Mutation Status | IC₅₀ (nM) | Reference |

| MOLM-13 | FLT3-ITD | 0.83 | [6] |

| MV4-11 | FLT3-ITD | 1.1 | [6][8] |

| MOLM-14 | FLT3-ITD | 4.1 | [8] |

| Ba/F3 | FLT3-ITD | 1.8 - 3.1 | [6][8] |

| Ba/F3 | FLT3-ITD-D835Y | 11.1 | [6] |

| Ba/F3 | FLT3-ITD-F691L | 14.5 | [6] |

FLT3 Signaling and Inhibition

Activating FLT3 mutations lead to constitutive activation of the receptor, triggering downstream signaling pathways critical for cell proliferation and survival, such as the RAS/MAPK and PI3K/Akt pathways. This compound, by irreversibly inhibiting FLT3, effectively blocks these downstream signals, leading to apoptosis in FLT3-mutant AML cells.

Experimental Protocols

The characterization of this compound's selectivity profile involves several key experimental methodologies.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified kinases.

-

Objective : To determine the IC₅₀ value of this compound against specific kinase enzymes.

-

Materials :

-

Highly purified, recombinant kinase enzymes (e.g., FLT3-WT, FLT3-D835Y).

-

Specific peptide or protein substrate for the kinase.

-

Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or in a system with ADP detection.

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.).

-

This compound serially diluted in DMSO.

-

96- or 384-well assay plates.

-

-

Procedure :

-

The kinase enzyme, substrate, and serially diluted this compound are added to the wells of the assay plate.

-

The mixture is pre-incubated to allow the inhibitor to bind to the kinase.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

The reaction is terminated, typically by adding a stop solution (e.g., EDTA).

-

Substrate phosphorylation is quantified. This can be done via scintillation counting for radiometric assays or by using luminescence/fluorescence-based methods that detect the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[10][11]

-

Data are normalized to controls (0% and 100% inhibition), and IC₅₀ values are calculated by fitting the data to a dose-response curve.[12]

-

Cell-Based Proliferation Assay

This assay assesses the effect of this compound on the viability and growth of cancer cells whose survival is dependent on FLT3 activity.

-

Objective : To determine the growth inhibitory (GI₅₀) or IC₅₀ concentration of this compound in various cell lines.

-

Cell Lines :

-

Procedure :

-

Cells are seeded into 96-well plates in appropriate growth media.

-

A serial dilution of this compound is added to the wells.

-

Plates are incubated for a defined period (e.g., 48 to 72 hours) under standard cell culture conditions.[1]

-

Cell viability is measured using a suitable reagent, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[12]

-

Luminescence is read using a plate reader.

-

The percentage of growth inhibition is calculated relative to vehicle-treated control cells, and IC₅₀ values are determined.[12]

-

Western Blot Analysis for Target Engagement

This technique is used to confirm that this compound inhibits FLT3 signaling within the cell by observing the phosphorylation status of FLT3 and its downstream effectors.

-

Objective : To visualize the inhibition of FLT3 autophosphorylation and downstream signaling proteins.

-

Procedure :

-

FLT3-mutant cells are treated with increasing concentrations of this compound for a specified time (e.g., 1-4 hours).

-

Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Total protein concentration in the lysates is quantified (e.g., using a BCA assay).[11]

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).[11][13]

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3, as well as downstream targets (e.g., p-STAT5, p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A decrease in the p-FLT3 signal with increasing this compound concentration indicates effective target inhibition.[14]

-

Conclusion

This compound is a highly potent and selective irreversible inhibitor of FLT3.[2][6][7] Its covalent binding mechanism provides durable target suppression and allows it to overcome common resistance mutations that limit the efficacy of reversible FLT3 inhibitors.[1][3][5] The comprehensive selectivity profile, supported by robust enzymatic and cellular data, establishes this compound as a promising therapeutic agent for patients with FLT3-mutated AML.[2][4][7]

References

- 1. The irreversible FLT3 inhibitor this compound is active against a diversity of FLT3 inhibitor resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel irreversible FLT3 inhibitor, this compound, shows excellent efficacy against AML cells with FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Irreversible FLT3 Inhibitor this compound Is Active Against a Diversity of FLT3 Inhibitor Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase 1 study of the irreversible FLT3 inhibitor this compound in relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. ashpublications.org [ashpublications.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. In vitro kinase assay [protocols.io]

- 14. researchgate.net [researchgate.net]

FF-10101: A Covalent Inhibitor Targeting FLT3-ITD Mutations in Acute Myeloid Leukemia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Activating mutations in the Fms-Like Tyrosine Kinase 3 (FLT3) receptor, particularly internal tandem duplications (FLT3-ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][2][3][4] While several FLT3 tyrosine kinase inhibitors (TKIs) have been developed, clinical resistance, often driven by secondary mutations in the kinase domain, remains a significant challenge.[1][2][5] FF-10101 is a first-in-class, irreversible, covalent inhibitor of FLT3 designed to overcome these limitations.[6][7][8][9] This document provides a comprehensive technical overview of the preclinical and early clinical data on this compound's activity against FLT3-ITD mutations, including those that confer resistance to other FLT3 inhibitors.

Introduction: The Challenge of FLT3-ITD in AML

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. FLT3-ITD mutations lead to ligand-independent dimerization and constitutive activation of the receptor, driving uncontrolled proliferation of leukemic blasts.[3] This mutation is found in approximately 25% of AML patients and is a key driver of the disease.[3]

The development of FLT3 TKIs has improved outcomes for patients with FLT3-mutated AML; however, resistance is common.[1][5] Resistance mechanisms include the acquisition of secondary point mutations within the FLT3 kinase domain, such as at the D835 and F691 residues, which can interfere with drug binding.[1][10]

This compound was engineered to address this challenge. As a type I inhibitor, it binds to the active conformation of the FLT3 kinase.[5] Its unique mechanism involves the formation of a covalent bond with a cysteine residue (C695) near the ATP-binding pocket of FLT3, leading to irreversible inhibition.[1][2][8] This mode of action is hypothesized to provide sustained target inhibition that is limited only by the turnover rate of the FLT3 protein itself.[5][6][9]

Mechanism of Action of this compound

This compound's primary mechanism is the irreversible covalent inhibition of FLT3. A co-crystal structure revealed that this compound forms a covalent bond with the cysteine residue at position 695 (C695) within the FLT3 kinase domain.[1][2] This covalent binding is critical for its high selectivity and potent inhibitory activity.[1][2] Mutation of this C695 residue to serine (C695S) has been shown to confer resistance to this compound, confirming it as the binding site.[5]

Caption: Covalent binding mechanism of this compound to C695 in the FLT3 kinase domain.

In Vitro Activity of this compound

This compound has demonstrated potent and broad activity against AML cell lines harboring FLT3-ITD mutations, including those with mutations that confer resistance to other TKIs.

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound against various FLT3 mutations.

Table 1: Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

|---|---|

| FLT3 (Wild-Type) | 0.20[11] |

| FLT3 (D835Y) | 0.16[11] |

Table 2: Growth Inhibitory Activity (IC50/GI50) of this compound in Cell Lines

| Cell Line | FLT3 Mutation Status | IC50/GI50 (nM) |

|---|---|---|

| MOLM-14 | FLT3-ITD | 4.1[5] |

| MV4;11 | FLT3-ITD | 1.1[5][12] |

| MOLM-13 | FLT3-ITD | 0.83[12] |

| Ba/F3 | FLT3-ITD | 3.1[5] |

| 32D | FLT3-ITD | 1.8[12] |

| 32D | FLT3-ITD + D835Y | 11.1[12] |

| 32D | FLT3-ITD + F691L | 14.5[12] |

| 32D | FLT3-ITD + D698N | 0.73[10] |

| 32D | FLT3-ITD + N676T | 0.73[10] |

Activity Against Resistant Mutations

A key feature of this compound is its potent activity against a wide range of FLT3 mutations known to cause clinical resistance to other inhibitors.

-

D835 Mutations: this compound is highly active against various mutations at the D835 residue in the activation loop, which is a common site of resistance to type II FLT3 inhibitors like quizartinib and sorafenib.[1][5][6][7]

-

F691L (Gatekeeper Mutation): The gatekeeper mutation F691L confers resistance to some type I inhibitors. This compound retains significant activity against this mutation, showing only an ~8-fold increase in resistance compared to FLT3-ITD alone, which is more favorable than the ~14-fold increase seen with gilteritinib.[6]

-

Novel Resistance Mutations: Studies using random mutagenesis screens have identified novel mutations resistant to quizartinib (N676T) and gilteritinib (D698N). This compound retained potent inhibitory activity against cell lines expressing these mutations.[10]

-

Vulnerability: The primary vulnerability of this compound is a mutation at its covalent binding site, C695.[6][7][8][10] Mutations at this site (e.g., C695W, C695S) render cells resistant to this compound.[5][10]

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-leukemic effects of orally administered this compound.

-

Subcutaneous Xenograft Models: In mouse models with subcutaneously implanted 32D cells expressing FLT3-ITD-D835Y and FLT3-ITD-F691L, oral administration of this compound resulted in significant tumor growth inhibition.[1][2]

-

Patient-Derived Xenograft (PDX) Models: this compound has shown significant anti-leukemic effects in PDX models of AML with FLT3-ITD mutations.[4][11] In these models, this compound at doses of 5 mg/kg and 10 mg/kg twice daily for 11 days showed potent activity.[11]

Clinical Development

This compound has been evaluated in a first-in-human Phase 1/2a clinical trial (NCT03194685) in patients with relapsed or refractory AML.[5][13][14][15][16]

-

Patient Population: The study enrolled 52-54 patients, a majority of whom had FLT3 mutations and had received prior FLT3 inhibitors.[13][14][16]

-

Safety and Tolerability: The drug was generally well-tolerated up to total daily doses of 150 mg.[14] Common treatment-related adverse events included nausea, diarrhea, and elevated creatine kinase.[13][14] Dose-limiting toxicities observed at higher doses included cardiac events.[13]

-

Efficacy: The study demonstrated promising clinical activity.[13][17] A composite complete remission (CRc) rate of 10-16% was observed in evaluable patients, including those who had previously progressed on other FLT3 inhibitors like gilteritinib.[13][16]

-

Recommended Phase 2 Dose (RP2D): The recommended Phase 2 dose was established at 75 mg twice daily (BID) or 50-75 mg every other day.[16][17][18] At these doses, sustained FLT3 inhibition was observed.[14][17]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of preclinical data.

Cell Lines and Culture

-

Cell Lines: Murine pro-B Ba/F3 and 32D cells, as well as human AML cell lines (MOLM-13, MOLM-14, MV4;11), are commonly used.[1][5][6]

-

Transduction: Ba/F3 and 32D cells are typically transduced with retroviruses to express human FLT3-ITD with or without additional kinase domain mutations.[6][10]

-

Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and, for parental Ba/F3 and 32D cells, IL-3. FLT3-ITD expressing cells are rendered IL-3 independent for proliferation.

In Vitro Viability and Proliferation Assays

-

Methodology: Cell viability is assessed by plating cells in 96-well plates and treating them with a dose-range of this compound for a specified period (e.g., 72 hours).

-

Reagents: Cell viability is quantified using reagents such as CellTiter-Glo® (Promega) which measures ATP levels, or by using tetrazolium compounds (e.g., MTS, WST-8).

-

Data Analysis: The concentration of inhibitor that reduces cell viability by 50% (IC50 or GI50) is calculated using non-linear regression analysis from the dose-response curves.

Caption: Workflow for a typical in vitro cell viability assay.

Kinase Inhibition Assays

-

Methodology: The inhibitory effect of this compound on the kinase activity of recombinant wild-type or mutant FLT3 protein is measured.

-

Assay Principle: These assays typically involve incubating the kinase with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.

-

Detection: Quantification can be performed using various methods, including radiometric assays (³³P-ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.[2]

-

Cell Implantation: Human AML cells (e.g., MOLM-13) or murine cells expressing mutant FLT3 are injected either subcutaneously or intravenously into the mice.[1][2]

-

Drug Administration: this compound is administered orally at specified doses and schedules.[1][2][11]

-

Efficacy Assessment: For subcutaneous models, tumor volume is measured regularly.[2] For disseminated leukemia models, disease progression is monitored by methods such as bioluminescence imaging or analysis of human leukemia cell engraftment in peripheral blood and bone marrow. Survival is a key endpoint.

Signaling Pathway

FLT3-ITD mutations lead to the constitutive activation of downstream signaling pathways that are critical for cell survival and proliferation, primarily the PI3K/AKT, RAS/MAPK, and STAT5 pathways. This compound, by irreversibly inhibiting FLT3 kinase activity, blocks the phosphorylation events that initiate these cascades.

Caption: Inhibition of FLT3-ITD downstream signaling pathways by this compound.

Conclusion

This compound is a potent, irreversible FLT3 inhibitor with a favorable preclinical profile. Its covalent binding mechanism allows it to overcome many of the resistance mutations that limit the efficacy of other FLT3 TKIs.[1][6] this compound has demonstrated significant activity against AML cells harboring FLT3-ITD, including those with clinically relevant resistance mutations such as D835Y and F691L.[1][12] Early clinical data in relapsed/refractory AML patients are promising, showing clinical responses even in a heavily pre-treated population.[13][18] These findings suggest that this compound represents a significant advancement in the management of FLT3-mutated AML and warrants further clinical investigation.[1][18]

References

- 1. A novel irreversible FLT3 inhibitor, this compound, shows excellent efficacy against AML cells with FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]

- 5. ashpublications.org [ashpublications.org]

- 6. The irreversible FLT3 inhibitor this compound is active against a diversity of FLT3 inhibitor resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Irreversible FLT3 Inhibitor this compound Is Active Against a Diversity of FLT3 Inhibitor Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. ashpublications.org [ashpublications.org]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. First-in-Human Study Finds this compound-01 Has Clinical Activity in Relapsed/Refractory FLT3-Mutated AML [ashclinicalnews.org]

- 14. ascopubs.org [ascopubs.org]

- 15. | BioWorld [bioworld.com]

- 16. A phase 1 study of the irreversible FLT3 inhibitor this compound in relapsed or refractory acute myeloid leukemia. [vivo.weill.cornell.edu]

- 17. ashpublications.org [ashpublications.org]

- 18. A phase 1 study of the irreversible FLT3 inhibitor this compound in relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Irreversible FLT3 Inhibitor FF-10101: A Technical Guide to its Activity Against Tyrosine Kinase Domain Mutations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in acute myeloid leukemia (AML), conferring a poor prognosis. The development of tyrosine kinase inhibitors (TKIs) targeting FLT3 has improved patient outcomes, but resistance, often driven by secondary mutations in the tyrosine kinase domain (TKD), remains a significant clinical challenge. FF-10101 is a novel, irreversible FLT3 inhibitor that demonstrates potent activity against a wide range of FLT3 mutations, including those that confer resistance to other TKIs. This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action, its activity against FLT3-ITD and TKD mutations, and the experimental protocols used to characterize its efficacy.

Introduction to FLT3 and its Role in AML

The FLT3 receptor, a member of the class III receptor tyrosine kinase family, is a key regulator of normal hematopoiesis, controlling the survival, proliferation, and differentiation of hematopoietic progenitor cells. In AML, activating mutations in the FLT3 gene are found in approximately 30% of patients, leading to constitutive, ligand-independent activation of the receptor and its downstream signaling pathways.

There are two main types of activating FLT3 mutations:

-

Internal Tandem Duplications (ITD): These mutations in the juxtamembrane domain lead to constitutive dimerization and activation of the receptor.

-

Tyrosine Kinase Domain (TKD) Mutations: Point mutations in the TKD, most commonly at the D835 residue, stabilize the active conformation of the kinase.

Both types of mutations result in the aberrant activation of pro-proliferative and anti-apoptotic signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, driving leukemogenesis.

This compound: A Novel Irreversible FLT3 Inhibitor

This compound is a first-in-class, type I covalent inhibitor of FLT3. Its unique mechanism of action involves the formation of a covalent bond with a cysteine residue (C695) located near the ATP-binding pocket of the FLT3 kinase domain.[1][2] This irreversible binding provides sustained inhibition of FLT3 signaling.[3]

Mechanism of Action

The acryloyl group of this compound acts as a Michael acceptor, forming a covalent linkage with the thiol group of C695.[1][3] This irreversible binding locks the kinase in an inactive state, effectively shutting down downstream signaling. This covalent mechanism is a key differentiator from reversible TKIs and is thought to contribute to its high potency and activity against certain resistance mutations.[4]

Data Presentation: In Vitro Activity of this compound

The following tables summarize the in vitro activity of this compound in comparison to other FLT3 inhibitors, gilteritinib and quizartinib, against various FLT3 mutations. IC50 values represent the half-maximal inhibitory concentration required to inhibit the proliferation of cells expressing the respective FLT3 mutations.

Table 1: Growth Inhibitory Activity (IC50, nM) of FLT3 Inhibitors in Cell Lines

| Cell Line | FLT3 Mutation | This compound (nM) | Gilteritinib (nM) | Quizartinib (nM) |

| MOLM-13 | FLT3-ITD | 0.83 | - | 0.89 |

| MOLM-14 | FLT3-ITD | - | 7.87 | 0.67 |

| MV4-11 | FLT3-ITD | 1.1 | - | 0.40 |

Data compiled from multiple sources.[5][6]

Table 2: Inhibitory Activity (IC50, nM) of this compound against FLT3-ITD with TKD Resistance Mutations in Ba/F3 Cells

| FLT3 Mutation | This compound (nM) |

| FLT3-ITD | 1.8 |

| FLT3-ITD + D835Y | 11.1 |

| FLT3-ITD + F691L | 14.5 |

Data compiled from multiple sources.[7]

Table 3: Comparative Inhibitory Activity of FLT3 Inhibitors Against Resistance Mutations

| FLT3 Mutation | This compound | Gilteritinib | Quizartinib |

| D835 Mutations | Sensitive | Sensitive | Resistant |

| F691L (Gatekeeper) | Moderately Resistant | Resistant | Resistant |

| N701K | Sensitive | Resistant | Sensitive |

This table provides a qualitative summary of sensitivity and resistance profiles based on preclinical data.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability and Proliferation Assay

This protocol is used to determine the IC50 of FLT3 inhibitors on the proliferation of AML cell lines.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11) or Ba/F3 cells engineered to express FLT3 mutations.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

This compound and other FLT3 inhibitors.

-

96-well plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Plate reader.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of the FLT3 inhibitors in culture medium.

-

Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[10]

Western Blot Analysis of FLT3 Phosphorylation

This protocol is used to assess the inhibition of FLT3 autophosphorylation and downstream signaling pathways.[11][12]

Materials:

-

AML cell lines.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Treat AML cells with varying concentrations of this compound for 1-2 hours.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[13][14][15]

In Vivo AML Xenograft Model

This protocol is used to evaluate the in vivo efficacy of this compound.[16][17]

Materials:

-

Immunocompromised mice (e.g., NOD/SCID).

-

Human AML cell lines (e.g., MOLM-13).

-

This compound.

-

Vehicle control.

-

Calipers for tumor measurement.

-

Flow cytometry reagents for human CD45 staining.

Procedure:

-

Inject human AML cells (e.g., 5 x 10^6 MOLM-13 cells) intravenously or subcutaneously into immunocompromised mice.

-

Monitor tumor growth (for subcutaneous models) or engraftment of human leukemic cells in the peripheral blood and bone marrow (for intravenous models) by flow cytometry for human CD45.[16]

-

Once tumors are established or leukemia is engrafted, randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 10 mg/kg, once daily).[18] Administer vehicle to the control group.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and collect tumors, bone marrow, and spleen for further analysis, including flow cytometry and western blotting.[18][19]

Mandatory Visualizations

FLT3 Signaling Pathway

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for FLT3 Inhibitor Screening

Caption: General experimental workflow for the screening and validation of FLT3 inhibitors.

This compound Covalent Binding Mechanism

Caption: Logical relationship of this compound's covalent binding to FLT3 at Cysteine 695.

Clinical Development of this compound

A Phase 1, first-in-human study of this compound (NCT03194685) has been conducted in patients with relapsed or refractory AML.[3][20][21][22][23] The study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

Key findings from the Phase 1 trial include:

-

The recommended Phase 2 dose was determined to be 75 mg twice daily (BID).[3]

-

The dose-limiting toxicities were primarily diarrhea and QT prolongation.[3]

-

This compound demonstrated clinical activity, with a composite complete response rate of 10% and an overall response rate of 12.5% in response-evaluable patients.[3]

-

Responses were observed in patients who had previously progressed on other FLT3 inhibitors, including gilteritinib.[3][20]

Conclusion

This compound is a promising novel irreversible FLT3 inhibitor with a distinct mechanism of action that confers potent activity against a broad range of FLT3 mutations, including those that drive resistance to other TKIs. Its ability to overcome resistance to existing therapies highlights its potential as a valuable therapeutic option for patients with FLT3-mutated AML. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound in this patient population. This technical guide provides a foundational understanding of the preclinical and early clinical data for this compound, offering a valuable resource for researchers and drug development professionals in the field of AML therapeutics.

References

- 1. A novel irreversible FLT3 inhibitor, this compound, shows excellent efficacy against AML cells with FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The irreversible FLT3 inhibitor this compound is active against a diversity of FLT3 inhibitor resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase 1 study of the irreversible FLT3 inhibitor this compound in relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ascopubs.org [ascopubs.org]

- 21. A phase 1 study of the irreversible FLT3 inhibitor this compound in relapsed or refractory acute myeloid leukemia. [vivo.weill.cornell.edu]

- 22. firstwordpharma.com [firstwordpharma.com]

- 23. researchgate.net [researchgate.net]

In Vitro Efficacy of FF-10101 in Acute Myeloid Leukemia (AML) Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro studies of FF-10101, a novel irreversible inhibitor of FMS-like tyrosine kinase 3 (FLT3), in various Acute Myeloid Leukemia (AML) cell lines. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and research workflows.

Quantitative Assessment of this compound Cytotoxicity

This compound has demonstrated potent growth inhibitory effects across a range of human AML cell lines harboring FLT3 internal tandem duplication (FLT3-ITD) mutations.[1][2] Its efficacy extends to cell lines with various quizartinib-resistant mutations in the FLT3 kinase domain.[1][2] The half-maximal inhibitory concentration (IC50) values from representative studies are summarized below.

| Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |

| MOLM-13 | FLT3-ITD | 0.83 | [3] |

| MOLM-14 | FLT3-ITD | 4.1 | |

| MV4-11 | FLT3-ITD | 1.1 | [3] |

| Ba/F3 | FLT3-ITD | 1.8 - 3.1 | [3] |

| Ba/F3 | FLT3-ITD-D835Y | 11.1 | [3] |

| Ba/F3 | FLT3-ITD-F691L | 14.5 | [3] |

Table 1: Growth Inhibitory Effects of this compound on various AML and engineered cell lines.

This compound's unique mechanism of action, involving the formation of a covalent bond with the cysteine residue at position 695 of the FLT3 protein, contributes to its high selectivity and potent inhibitory activity.[1][2][4] This irreversible binding is thought to provide a durable suppression of FLT3 signaling.[5]

Experimental Protocols

The following sections outline the general methodologies employed in the in vitro evaluation of this compound. These protocols are based on descriptions found in the cited literature and represent a standard approach for assessing the efficacy of FLT3 inhibitors.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic effects of this compound on AML cell lines.

Objective: To quantify the dose-dependent effect of this compound on the viability and proliferation of AML cells.

General Protocol:

-

Cell Culture: Human AML cell lines (e.g., MOLM-13, MV4-11) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Drug Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only.

-

Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.

-

Viability Assessment: Cell viability is measured using a commercial assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assays

Apoptosis assays are employed to determine if the observed cytotoxicity of this compound is due to the induction of programmed cell death.

Objective: To quantify the extent of apoptosis induced by this compound in AML cell lines.

General Protocol:

-

Cell Treatment: AML cells are treated with this compound at various concentrations for a defined period.

-

Cell Staining: Cells are harvested and stained with Annexin V and a viability dye such as 7-AAD or Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while the viability dye enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

-

Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the level of apoptosis induced by this compound.

Western Blot Analysis

Western blotting is used to investigate the effect of this compound on the FLT3 signaling pathway.

Objective: To assess the phosphorylation status of FLT3 and its downstream signaling proteins following treatment with this compound.

General Protocol:

-

Cell Lysis: AML cells are treated with this compound, and cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of FLT3, as well as downstream targets like STAT5, AKT, and ERK.

-

Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to determine the extent of signaling inhibition.

Visualizing Molecular Mechanisms and Workflows

This compound Mechanism of Action on the FLT3 Signaling Pathway

This compound acts as an irreversible inhibitor of the FLT3 receptor tyrosine kinase. In AML, mutated FLT3 is constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation and survival. This compound covalently binds to a cysteine residue in the FLT3 kinase domain, locking the enzyme in an inactive state and blocking these downstream signals.

Caption: this compound irreversibly inhibits mutated FLT3, blocking downstream pro-survival pathways.

In Vitro Experimental Workflow for this compound Evaluation

The in vitro assessment of this compound in AML cell lines typically follows a structured workflow, beginning with cell culture and culminating in detailed molecular analysis.

Caption: A typical workflow for the in vitro evaluation of this compound in AML cell lines.

References

- 1. A novel irreversible FLT3 inhibitor, this compound, shows excellent efficacy against AML cells with FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The irreversible FLT3 inhibitor this compound is active against a diversity of FLT3 inhibitor resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

Preclinical Efficacy of FF-10101: A Covalent FLT3 Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

FF-10101 is a first-in-class, irreversible FMS-like tyrosine kinase 3 (FLT3) inhibitor demonstrating significant promise in preclinical models of acute myeloid leukemia (AML), particularly in cases with FLT3 mutations that confer resistance to existing therapies. This technical guide synthesizes the available preclinical data on the efficacy of this compound, presenting quantitative in vitro and in vivo findings in a structured format. Detailed experimental protocols for key studies are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to offer a clear understanding of the compound's mechanism of action and the methodologies used for its evaluation.

Introduction

Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in acute myeloid leukemia (AML), correlating with a poor prognosis.[1] While several FLT3 tyrosine kinase inhibitors (TKIs) have been developed, their clinical efficacy can be limited by the emergence of resistance mutations.[1][2] this compound is a novel, orally bioavailable, type 1 FLT3 inhibitor that distinguishes itself by forming a covalent bond with a cysteine residue (C695) near the ATP-binding pocket of the FLT3 receptor.[2][3][4] This irreversible inhibition offers the potential to overcome resistance mechanisms that affect reversible inhibitors.[2][5] This document provides a comprehensive overview of the preclinical data supporting the efficacy of this compound.

Mechanism of Action

This compound is designed for selective and irreversible FLT3 inhibition.[1][4] A co-crystal structure of the FLT3 protein bound to this compound has confirmed the formation of a covalent bond between the acryloyl group of this compound and the cysteine residue at position 695 of FLT3.[1][3][4] This unique binding mechanism confers high selectivity and potent inhibitory activity against FLT3 kinase.[1][3][4] By irreversibly inhibiting the receptor, the activity of this compound is hypothetically limited only by the turnover of the FLT3 protein itself.[5][6] This sustained inhibition is minimally affected by the binding of the FLT3 ligand, a known mechanism of resistance to other FLT3 inhibitors.[2][7][8]

Figure 1: Mechanism of Action of this compound.

In Vitro Efficacy

This compound has demonstrated potent growth inhibitory effects on human AML cell lines harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, including MOLM-13, MOLM-14, and MV4-11.[1][3][4] Importantly, it is also effective against cell lines expressing various FLT3 mutations that are resistant to other TKIs, such as those at the D835, Y842, and F691 residues in the kinase domain.[1][3][4]

Potency Against Wild-Type and Mutant FLT3

Biochemical assays have shown that this compound potently inhibits both wild-type (WT) FLT3 and the D835Y mutant with very low IC50 values.

| Target | IC50 (nM) |

| FLT3 (WT) | 0.20[9] |

| FLT3 (D835Y) | 0.16[9] |

Table 1: Biochemical Inhibitory Activity of this compound.

Activity Against Resistant FLT3 Mutations

This compound has shown significant activity against a panel of clinically relevant FLT3 mutations known to cause resistance to other FLT3 inhibitors.[5][6] Studies using Ba/F3 cells expressing FLT3-ITD with additional tyrosine kinase domain (TKD) mutations have demonstrated the superior potency of this compound compared to other inhibitors like gilteritinib, especially against the F691L gatekeeper mutation.[6] While Ba/F3-ITD cells with the F691L mutation were approximately 8-fold more resistant to this compound than cells with FLT3-ITD alone, they exhibited a ~14-fold increase in resistance to gilteritinib.[6]

| Cell Line | Mutation | This compound Activity |

| 32D | FLT3-ITD + D835Y | Potent growth inhibition[1][3] |

| 32D | FLT3-ITD + Y842C/H | Potent growth inhibition[6] |

| 32D | FLT3-ITD + F691L | Potent growth inhibition[1][3] |

| Ba/F3 | FLT3-ITD + D835 mutations | Potent growth inhibition[6] |

| Ba/F3 | FLT3-ITD + F691L | Favorable activity[6] |

Table 2: In Vitro Efficacy of this compound Against Resistant FLT3 Mutations.

Overcoming Microenvironment-Mediated Resistance

The bone marrow microenvironment can contribute to TKI resistance. This compound has been shown to potentially overcome such resistance mechanisms associated with growth factors present in the microenvironment.[6][10] For example, in MOLM-14 cells, this compound was more effective than gilteritinib at inducing apoptosis in the presence of HS5 conditioned media, which mimics the supportive bone marrow microenvironment.[6]

In Vivo Efficacy

The anti-leukemic effects of this compound have been evaluated in several in vivo models, demonstrating significant tumor growth inhibition upon oral administration.

Subcutaneous Xenograft Models

In mouse subcutaneous implantation models using 32D cells expressing FLT3-ITD-D835Y and FLT3-ITD-F691L mutations, orally administered this compound showed a significant growth inhibitory effect.[1][3][4]

| Model | Cell Line | This compound Dosing | Outcome |

| Subcutaneous | 32D-FLT3-ITD-D835Y | 5 and 10 mg/kg, daily | Significant tumor growth inhibition[3] |

| Subcutaneous | 32D-FLT3-ITD-F691L | 10 and 20 mg/kg, daily | Significant tumor growth inhibition[3] |

Table 3: Efficacy of this compound in Subcutaneous Xenograft Models.

Disseminated Leukemia Models

In a disseminated leukemia model where MOLM-13 cells were injected into the tail vein of NOD/SCID mice, this compound also demonstrated potent anti-leukemic effects.[3]

| Model | Cell Line | This compound Dosing | Outcome |

| Disseminated | MOLM-13 | 2, 5, and 10 mg/kg, once daily for 8 days | Potent inhibition of primary AML cell growth[3] |

| PDX Model | Primary AML cells with FLT3-ITD | 5 and 10 mg/kg, twice daily for 11 days | Significant anti-leukemic effects[9] |

Table 4: Efficacy of this compound in Disseminated Leukemia Models.

Experimental Protocols

In Vitro Cell Viability Assays

-

Cell Lines: Human AML cell lines (MOLM-13, MOLM-14, MV4-11) and murine pro-B cell lines (32D, Ba/F3) transduced to express various FLT3 mutations.[1][3][6]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate cytokines (e.g., IL-3 for Ba/F3 and 32D cells).

-

Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).[6]

-

Viability Assessment: Cell viability is measured using standard assays such as the CellTiter-Glo Luminescent Cell Viability Assay. IC50 values are calculated from the dose-response curves.

Figure 2: In Vitro Cell Viability Assay Workflow.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice, such as NOD/SCID mice, are used for xenograft studies.[3]

-

Cell Implantation:

-

Drug Administration: this compound is administered orally (p.o.) once or twice daily at specified doses.[3][9] A vehicle control group is included in all studies.

-

Efficacy Evaluation:

-

Subcutaneous Model: Tumor volume is measured regularly (e.g., twice a week) using calipers.[3] Body weight is also monitored.

-

Disseminated Model: Disease progression is monitored, and survival is a key endpoint. The burden of leukemic cells in various organs (e.g., bone marrow, spleen) can also be assessed at the end of the study.

-

Figure 3: In Vivo Xenograft Study Workflow.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for AML. Its unique covalent mechanism of action provides potent and sustained inhibition of FLT3, leading to significant anti-leukemic activity in both in vitro and in vivo models. Notably, this compound demonstrates efficacy against a range of clinically relevant FLT3 mutations that confer resistance to other TKIs, suggesting it may offer a valuable treatment option for patients with relapsed or refractory AML. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising irreversible FLT3 inhibitor.

References

- 1. A novel irreversible FLT3 inhibitor, this compound, shows excellent efficacy against AML cells with FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase 1 study of the irreversible FLT3 inhibitor this compound in relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ashpublications.org [ashpublications.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The irreversible FLT3 inhibitor this compound is active against a diversity of FLT3 inhibitor resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. A phase 1 study of the irreversible FLT3 inhibitor this compound in relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. The Irreversible FLT3 Inhibitor this compound Is Active Against a Diversity of FLT3 Inhibitor Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

FF-10101 Succinate Salt: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

FF-10101 is a novel, orally bioavailable, irreversible small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] It is being developed as the succinate salt form, this compound-01, for the treatment of acute myeloid leukemia (AML), particularly in patients with FLT3 mutations.[3][4][5][6][7] Activating mutations in FLT3 are among the most common genetic alterations in AML and are associated with a poor prognosis.[2] this compound has demonstrated potent activity against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, including those that confer resistance to other FLT3 inhibitors.[2][4] This technical guide provides an in-depth overview of the core properties of this compound succinate salt, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental methodologies.

Physicochemical Properties

This compound is administered as a succinate salt.[4][6][7] The physicochemical properties of the active pharmaceutical ingredient are crucial for its formulation, delivery, and bioavailability.

| Property | Value | Reference |

| This compound (Free Base) | ||

| Molecular Formula | C₂₉H₃₈N₈O₂ | [8] |

| Molecular Weight | 530.66 g/mol | [8] |

| Solubility | Water: InsolubleEthanol: 90 mg/mLDMSO: 95-100 mg/mL | [8][9] |

| This compound Succinate Salt | ||

| Molecular Formula | C₃₃H₄₄N₈O₆ | [10] |

| Molecular Weight | 648.75 g/mol | [10] |

| Storage | Powder: -20°C for up to 3 yearsIn solvent: -80°C for up to 1 year | [9] |

Note: Detailed information on the melting point, pKa, and hygroscopicity of the succinate salt is not publicly available.

Mechanism of Action

This compound is a Type I irreversible inhibitor of FLT3.[4] It forms a covalent bond with a specific cysteine residue (C695) in the ATP-binding pocket of the FLT3 kinase domain.[2] This irreversible binding leads to sustained inhibition of FLT3 signaling pathways, including STAT5, AKT, and ERK, thereby inducing apoptosis in FLT3-mutated AML cells.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. A novel irreversible FLT3 inhibitor, this compound, shows excellent efficacy against AML cells with FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. The irreversible FLT3 inhibitor this compound is active against a diversity of FLT3 inhibitor resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. qeios.com [qeios.com]

- 7. Facebook [cancer.gov]

- 8. This compound | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A phase 1 study of the irreversible FLT3 inhibitor this compound in relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

FF-10101: An In-Depth Technical Guide on its Effect on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

FF-10101 is a pioneering, first-in-class, irreversible inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2] Its unique covalent binding mechanism offers a promising strategy to overcome resistance to other FLT3 inhibitors.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on downstream signaling pathways, and detailed experimental methodologies for its evaluation.

Mechanism of Action

This compound functions as a type I covalent inhibitor of FLT3.[1] It irreversibly binds to a specific cysteine residue (C695) located near the active site of the FLT3 kinase domain.[2][4][5] This covalent modification permanently inactivates the kinase, thereby blocking its autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades.[1][2] This irreversible binding makes this compound less susceptible to resistance mechanisms such as those induced by the binding of the FLT3 ligand.[4][6]

Downstream Signaling Pathways Affected by this compound

FLT3 activation, particularly through internal tandem duplication (ITD) or tyrosine kinase domain (TKD) mutations, leads to the constitutive activation of several key downstream signaling pathways that are crucial for the survival and proliferation of leukemic cells.[2][7] this compound effectively suppresses these pathways by inhibiting the initial FLT3 autophosphorylation. The primary downstream pathways modulated by this compound include:

-

STAT5 (Signal Transducer and Activator of Transcription 5): Constitutive FLT3 activation leads to the phosphorylation and activation of STAT5, which then translocates to the nucleus to promote the transcription of genes involved in cell survival and proliferation. This compound has been shown to inhibit the phosphorylation of STAT5 in a concentration-dependent manner in sensitive cells.[1][2]

-

AKT (Protein Kinase B): The PI3K/AKT pathway is another critical downstream effector of FLT3 signaling, playing a central role in cell survival and apoptosis resistance. This compound treatment leads to a reduction in AKT phosphorylation.[1][2]

-

ERK (Extracellular Signal-Regulated Kinase): The RAS/MAPK pathway, which culminates in the activation of ERK, is a key driver of cell proliferation. This compound has been demonstrated to suppress the phosphorylation of ERK in FLT3-mutant cells.[1][2]

In preclinical studies, treatment of sensitive Ba/F3-ITD cells with this compound resulted in a concentration-dependent inhibition of FLT3 autophosphorylation and the downstream activation of phospho-STAT5, phospho-AKT, and phospho-ERK.[1] However, resistance to this compound can emerge through mutations at the C695 covalent binding site, which can lead to persistent activation of these downstream pathways even in the presence of the drug.[1]

Quantitative Data on this compound Activity

The following tables summarize the in vitro inhibitory activity of this compound against wild-type and various mutant forms of FLT3, as well as its effect on the proliferation of leukemic cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| FLT3 (Wild-Type) | 0.20[8] |

| FLT3 (D835Y) | 0.16[8] |

Table 2: Proliferative Inhibition (IC50, nM) of this compound in Ba/F3 Cells Expressing FLT3-ITD with Resistance Mutations

| Cell Line | This compound |

| Ba/F3-ITD | Data not explicitly provided in a single value, but used as a sensitive control |

| Ba/F3-ITD/F691L | ~8-fold more resistant than Ba/F3-ITD[1] |

| Ba/F3-ITD/Y693C | Resistant up to 100 nM[1] |

| Ba/F3-ITD/C695S | 316.6[1] |

| Ba/F3-ITD/K429E | Potently suppressed[1] |

| Ba/F3-ITD/N676K | Active against[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments cited in the literature.

1. Cell Proliferation Assay

This assay is used to determine the concentration of this compound that inhibits the growth of leukemic cells by 50% (IC50).

-

Cell Lines: Ba/F3 cells transduced to express FLT3-ITD with or without various resistance mutations (e.g., F691L, Y693C, C695S).[1] Human AML cell lines such as MOLM-13, MOLM-14, and MV4-11 that harbor FLT3-ITD can also be used.[9]

-

Reagents: this compound, appropriate cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS), and a cell viability reagent (e.g., CellTiter-Glo).

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

2. Western Blot Analysis of Downstream Signaling

This technique is employed to visualize the phosphorylation status of key proteins in the FLT3 signaling pathway following treatment with this compound.

-

Cell Lines: Ba/F3-ITD cells (both sensitive and resistant variants).[1]

-

Reagents: this compound, lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-FLT3, anti-phospho-STAT5, anti-phospho-AKT, anti-phospho-ERK, and corresponding total protein antibodies), and secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

Procedure:

-

Treat cells with increasing concentrations of this compound for a defined time (e.g., 4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-